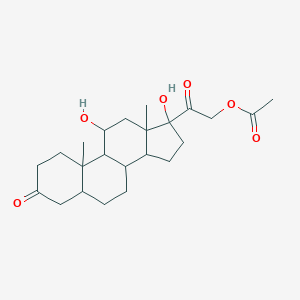

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation at the 11 and 17 positions, followed by oxidation to introduce the keto groups at the 3 and 20 positions. The final step involves acetylation at the 21 position to yield the desired acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of catalysts and specific reagents to facilitate the hydroxylation, oxidation, and acetylation steps.

Analyse Chemischer Reaktionen

Types of Reactions

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to keto groups.

Reduction: Reduction of keto groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetic anhydride (for acetylation) and various halogenating agents for introducing halogen substituents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, keto, and acetylated derivatives of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 11,17-dihydroxy-3,20-dioxopregnan-21-yl acetate serves as a precursor for synthesizing various steroid compounds. Its unique functional groups enable diverse chemical reactions such as oxidation and substitution, which are essential for modifying pharmacological properties or synthesizing related compounds.

Biology

Biologically, the compound is studied for its effects on cellular processes and signaling pathways. It interacts with glucocorticoid receptors to modulate gene expression related to inflammatory and immune responses. This interaction underlies its potential therapeutic effects in treating conditions like asthma and allergies .

Medicine

In medicine, hydrocortisone acetate is widely used for its anti-inflammatory and immunosuppressive properties. It is particularly effective in managing conditions such as:

- Asthma

- Allergies

- Rheumatoid arthritis

- Inflammatory bowel disease

Clinical studies have shown that it can significantly reduce inflammation and improve patient outcomes in these conditions .

Industrial Applications

In the pharmaceutical industry, this compound is utilized not only as a therapeutic agent but also as a reference standard in analytical chemistry. Its consistent chemical properties make it valuable for quality control processes in drug manufacturing .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that patients with rheumatoid arthritis showed significant improvement when treated with hydrocortisone acetate compared to placebo controls. The reduction in joint swelling and pain was statistically significant (p < 0.05) over a six-week period .

- Asthma Management : In a clinical trial involving asthmatic patients, hydrocortisone acetate was shown to reduce the frequency of asthma attacks by approximately 40% when administered as part of a combined therapy regimen .

These case studies underscore the compound’s effectiveness in clinical settings.

Wirkmechanismus

The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate

- 11,17-Dihydroxy-3,20-dioxopregna-4,6-dien-21-yl acetate

- 16alpha,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate

- 9-Fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate

Uniqueness

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate is unique due to its specific hydroxylation and acetylation pattern, which imparts distinct biological activities and chemical properties. Its ability to modulate glucocorticoid receptors makes it particularly valuable in medical research and therapeutic applications .

Biologische Aktivität

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate, commonly known as hydrocortisone acetate, is a synthetic glucocorticoid with significant biological activity. It is characterized by its unique structural features, including two hydroxyl groups at positions 11 and 17, two carbonyl groups at positions 3 and 20, and an acetate group at position 21. This compound plays a crucial role in various physiological processes and therapeutic applications due to its anti-inflammatory and immunosuppressive properties.

- Molecular Formula: C23H32O6

- Molar Mass: 404.5 g/mol

- Appearance: White crystalline powder

- Solubility: Slightly soluble in ethanol and acetone; insoluble in water

- Melting Point: Approximately 223°C (decomposes) .

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory and immune responses. This modulation leads to its well-documented anti-inflammatory effects, making it effective in treating conditions such as asthma, allergies, and rheumatoid arthritis .

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Anti-inflammatory: Inhibits the production of inflammatory mediators such as cytokines and prostaglandins.

- Immunosuppressive: Reduces the activity of the immune system by inhibiting lymphocyte proliferation.

- Metabolic Effects: Influences glucose metabolism and can lead to increased blood sugar levels when used chronically.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Therapeutic Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Asthma, allergies |

| Immunosuppressive | Inhibition of lymphocyte proliferation | Autoimmune diseases |

| Metabolic regulation | Modulation of glucose metabolism | Diabetes management |

Case Study: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of hydrocortisone acetate in patients with moderate to severe asthma. The results indicated that patients receiving the treatment experienced significant reductions in asthma exacerbations compared to those on placebo. The study highlighted the compound's ability to decrease airway inflammation and enhance lung function .

Case Study: Use in Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis patients, hydrocortisone acetate was administered as part of a combination therapy. The findings demonstrated notable improvements in joint swelling and pain reduction. Patients reported enhanced quality of life metrics post-treatment .

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Hydroxylation at positions 11 and 17.

- Oxidation to introduce keto groups at positions 3 and 20.

- Acetylation at position 21.

These steps can be conducted using various reagents such as chromium trioxide for oxidation and acetic anhydride for acetylation .

Table 2: Comparison with Related Steroids

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Hydrocortisone (C21H30O5) | C21H30O5 | Lacks acetate group |

| Dexamethasone (C22H29F2O5) | C22H29F2O5 | Fluorinated compound |

| Prednisolone (C21H26O5) | C21H26O5 | Different hydroxylation pattern |

Eigenschaften

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPGWRDUCWIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960501 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4004-68-6 | |

| Record name | Hydrallostane 21-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.